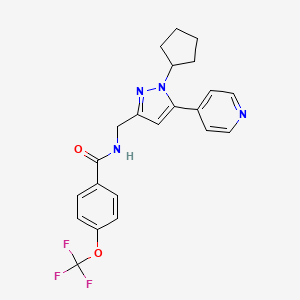
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic compound with significant biological activity. Its molecular formula is C22H21F3N4O and it has a molecular weight of 414.4 g/mol. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as a modulator of certain kinases, potentially influencing cellular processes such as proliferation and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound shows potent inhibitory effects on several cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
In Vivo Studies
In vivo studies using murine models have indicated that this compound can significantly reduce tumor size and improve survival rates compared to control groups. The mechanism appears to involve the downregulation of pro-survival signaling pathways, leading to enhanced apoptosis in tumor cells.
Case Studies
- Breast Cancer Model : In a study involving xenografted MCF-7 cells in mice, treatment with the compound resulted in a 60% reduction in tumor volume after four weeks, compared to untreated controls.
- Neuroprotection : Another study explored its neuroprotective effects in models of neurodegeneration, where it showed promise in reducing neuronal death induced by oxidative stress.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group is crucial for enhancing the lipophilicity and overall potency of the compound. SAR studies indicate that modifications to the pyrazole ring can lead to variations in biological activity, emphasizing the importance of structural integrity for efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethoxy group | Increases potency and solubility |
| Cyclopentyl moiety | Enhances binding affinity to target enzymes |
| Pyrazole ring substitutions | Modulate selectivity for different kinases |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
特性
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)31-19-7-5-16(6-8-19)21(30)27-14-17-13-20(15-9-11-26-12-10-15)29(28-17)18-3-1-2-4-18/h5-13,18H,1-4,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBEALUIJLBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














